(1-Hydroxyprop-2-en-1-yl)phosphonic acid
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Overview
Description
(1-Hydroxyprop-2-en-1-yl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a hydroxyprop-2-en-1-yl moiety. This compound is notable for its unique structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyprop-2-en-1-yl)phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., using hydrochloric acid) or via the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: On an industrial scale, the production of phosphonic acids, including this compound, often involves the hydrolysis of phosphorus trichloride with water or steam. This process yields phosphonic acid, which can then be further functionalized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: (1-Hydroxyprop-2-en-1-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .
Scientific Research Applications
(1-Hydroxyprop-2-en-1-yl)phosphonic acid finds applications in multiple fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of (1-Hydroxyprop-2-en-1-yl)phosphonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. This interaction often involves the formation of stable complexes with the enzyme, leading to altered biochemical pathways .
Comparison with Similar Compounds
Phosphorous acid (H₃PO₃): Shares similar structural features but differs in its reactivity and applications.
Ethephon ((2-Chloroethyl)phosphonic acid): Used as a plant growth regulator and exhibits different biological activity.
Uniqueness: (1-Hydroxyprop-2-en-1-yl)phosphonic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its diverse applications in multiple fields highlight its significance .
Properties
IUPAC Name |
1-hydroxyprop-2-enylphosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(4)8(5,6)7/h2-4H,1H2,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRDJVQUPNAJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(O)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00820003 |
Source
|
Record name | (1-Hydroxyprop-2-en-1-yl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00820003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61175-20-0 |
Source
|
Record name | (1-Hydroxyprop-2-en-1-yl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00820003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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